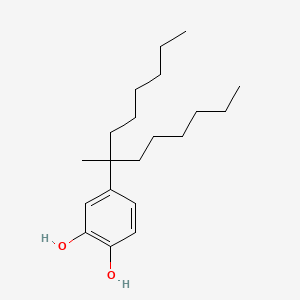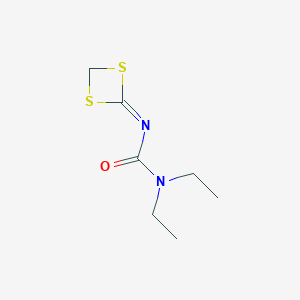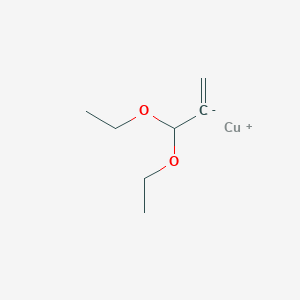
copper(1+);3,3-diethoxyprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);3,3-diethoxyprop-1-ene is an organometallic compound that combines copper in its +1 oxidation state with 3,3-diethoxyprop-1-ene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);3,3-diethoxyprop-1-ene typically involves the reaction of copper(I) salts with 3,3-diethoxyprop-1-ene under controlled conditions. One common method is to react copper(I) chloride with 3,3-diethoxyprop-1-ene in the presence of a suitable solvent, such as tetrahydrofuran (THF), at room temperature. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);3,3-diethoxyprop-1-ene can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, where the copper(I) ion is reduced to metallic copper.
Substitution: The 3,3-diethoxyprop-1-ene ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands.
Major Products Formed
Oxidation: Copper(II) complexes or copper oxides.
Reduction: Metallic copper or copper nanoparticles.
Substitution: New copper(I) complexes with different ligands.
Scientific Research Applications
Copper(1+);3,3-diethoxyprop-1-ene has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in coupling reactions and polymerization processes.
Biology: The compound can be employed in studies of copper metabolism and its role in biological systems.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of copper(1+);3,3-diethoxyprop-1-ene involves the interaction of the copper(I) ion with various molecular targets. In catalytic processes, the copper(I) ion can facilitate electron transfer reactions, activate substrates, and stabilize reaction intermediates. The 3,3-diethoxyprop-1-ene ligand can influence the reactivity and selectivity of the copper center by modulating its electronic and steric properties.
Comparison with Similar Compounds
Similar Compounds
Copper(I) chloride (CuCl): A simple copper(I) salt used in various chemical reactions.
Copper(I) acetylacetonate (Cu(acac)): A copper(I) complex with acetylacetonate ligands, used as a catalyst in organic synthesis.
Copper(I) iodide (CuI): Another copper(I) salt with applications in organic synthesis and materials science.
Uniqueness
Copper(1+);3,3-diethoxyprop-1-ene is unique due to the presence of the 3,3-diethoxyprop-1-ene ligand, which imparts distinct chemical properties and reactivity. This ligand can enhance the solubility and stability of the copper(I) complex, making it suitable for specific applications that other copper(I) compounds may not be able to achieve.
Properties
CAS No. |
57428-12-3 |
|---|---|
Molecular Formula |
C7H13CuO2 |
Molecular Weight |
192.72 g/mol |
IUPAC Name |
copper(1+);3,3-diethoxyprop-1-ene |
InChI |
InChI=1S/C7H13O2.Cu/c1-4-7(8-5-2)9-6-3;/h7H,1,5-6H2,2-3H3;/q-1;+1 |
InChI Key |
USQIJAIGXSSLPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC([C-]=C)OCC.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


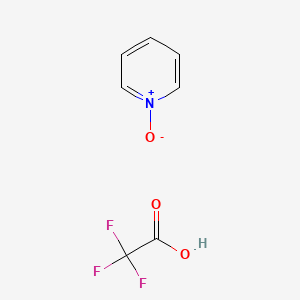
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14619977.png)
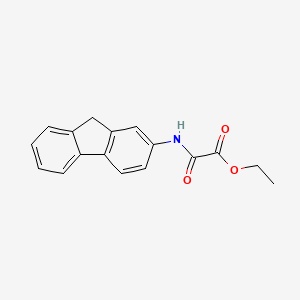
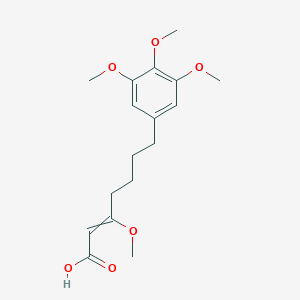
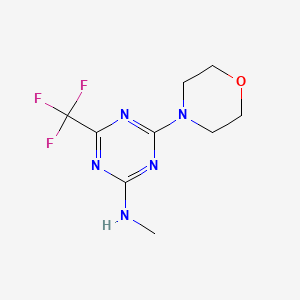

![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
sulfanium chloride](/img/structure/B14620008.png)
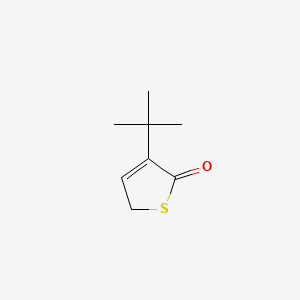
![N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14620025.png)
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
![1-[(3-Isocyanatopropyl)sulfanyl]undecane](/img/structure/B14620032.png)
